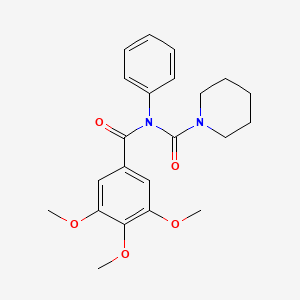

3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O/c1-12-6-9(7-13)10(11-12)8-4-2-3-5-8/h6-8H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, pyrazole derivatives in general are known to undergo a variety of reactions. These include [3 + 2] cycloaddition , condensations with ketones and aldehydes , and Cu-catalyzed aerobic oxidative cyclization .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 178.23 .Aplicaciones Científicas De Investigación

Antimicrobial Applications

A variety of pyrazole derivatives, including those related to 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde, have been synthesized and shown to possess significant antimicrobial properties. For instance, pyrano[4,3-b]pyrane derivatives bearing 1H-pyrazole were found to exhibit potent activity against various bacterial and fungal pathogens, rivaling commercial drugs in some cases (Sangani et al., 2012). Similarly, chitosan Schiff bases synthesized from heteroaryl pyrazole derivatives displayed notable antibacterial and antifungal activities, with the type of Schiff base moiety influencing the activity (Hamed et al., 2020).

Enzyme Inhibition

Pyrazole-4-carbaldehyde derivatives have been utilized in the synthesis of compounds that inhibit key enzymes. For instance, a series of compounds derived from this chemical were shown to inhibit 5α-reductase and aromatase, enzymes involved in steroid metabolism, with some compounds exhibiting higher potency than reference drugs (El-Naggar et al., 2020).

Crystallographic and Structural Studies

The crystal structure and molecular configurations of pyrazole derivatives have been extensively studied. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed insights into molecular interactions and spatial arrangements (Xu & Shi, 2011). These studies are crucial for understanding the chemical and physical properties of these compounds, facilitating their application in various fields.

Biological Activity

Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities. For instance, pyrazole-appended quinolinyl chalcones showed promising antimicrobial properties, with some compounds being particularly potent against bacterial and fungal strains (Prasath et al., 2015). Additionally, polyhydroquinoline scaffolds derived from pyrazole-4-carbaldehydes demonstrated noticeable activities against various pathogens, including antitubercular and antimalarial effects (Sapariya et al., 2017).

Photophysical Properties

Pyrazole-based derivatives have been synthesized and characterized for their photophysical properties. For instance, pyrazole-based NLOphores with large stokes shift were synthesized, displaying solid-state emissions in a specific range, indicating potential applications in optical and electronic devices (Lanke & Sekar, 2016).

Safety and Hazards

Propiedades

IUPAC Name |

3-cyclopentyl-1-methylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-6-9(7-13)10(11-12)8-4-2-3-5-8/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQGKTGUNDFKTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2CCCC2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2708118.png)

![(2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2708132.png)

![1-[6-Chloro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2708134.png)

![N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine](/img/structure/B2708139.png)